Cas no 84590-09-0 ((2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol)

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol structure
84590-09-0 structure
Product Name:(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol
CAS-nummer:84590-09-0
MF:C18H27NO3
MW:305.411885499954
CID:1826061
PubChem ID:158671
Update Time:2025-04-21

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol
    • 2H-Benzo(a)quinolizine-2-ethanol, 3-ethyl-1,3,4,6,7,11b-hexahydro-9-hydroxy-10-methoxy-, (2R,3R,11bS)-
    • (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-ol
    • (-)-9-Demethylprotoemetinol
    • 9-Demethylprotoemetinol
    • 84590-09-0
    • DTXSID80233571
    • Inchi: 1S/C18H27NO3/c1-3-12-11-19-6-4-14-9-17(21)18(22-2)10-15(14)16(19)8-13(12)5-7-20/h9-10,12-13,16,20-21H,3-8,11H2,1-2H3/t12-,13-,16-/m0/s1
    • InChI-sleutel: BQKULDKJGYXIKE-XEZPLFJOSA-N
    • LACHT: OCC[C@H]1C[C@H]2C3C=C(C(=CC=3CCN2C[C@@H]1CC)O)OC

Berekende eigenschappen

  • Exacte massa: 305.19909372g/mol
  • Monoisotopische massa: 305.19909372g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 364
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 52.9Ų
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